molecular formula C10H9BrF2O2 B14056793 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one

1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one

Cat. No.: B14056793
M. Wt: 279.08 g/mol
InChI Key: CKXHQTFOGALKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a hydroxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Oxidation: Conducted in solvents like dichloromethane or acetone at low temperatures.

    Reduction: Performed in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.

Major Products

    Nucleophilic substitution: Yields substituted derivatives depending on the nucleophile used.

    Oxidation: Produces the corresponding ketone or aldehyde.

    Reduction: Results in the formation of alcohols.

Scientific Research Applications

1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(2,4-difluorophenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a difluoromethyl group and a hydroxyl group on the propanol backbone.

Uniqueness

1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethyl group and a hydroxyphenyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

1-bromo-3-[2-(difluoromethyl)-6-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2/c11-5-6(14)4-8-7(10(12)13)2-1-3-9(8)15/h1-3,10,15H,4-5H2

InChI Key

CKXHQTFOGALKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CC(=O)CBr)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.